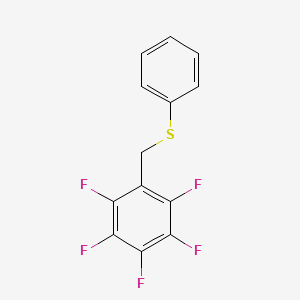
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a phenylthiomethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene typically involves the reaction of pentafluorobenzene with phenylthiomethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations and minimize the impact on the environment.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylthiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological systems and interactions due to its distinct chemical properties
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and phenylthiomethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making the compound useful in studying enzyme functions, receptor binding, and other biochemical phenomena .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 2,3,4,5,6-Pentafluorothiophenol
- Iodopentafluorobenzene
- Bromopentafluorobenzene
Uniqueness
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene is unique due to the presence of both fluorine atoms and a phenylthiomethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific synthetic and research contexts .
Propiedades
Número CAS |
83505-69-5 |
|---|---|
Fórmula molecular |
C13H7F5S |
Peso molecular |
290.25 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C13H7F5S/c14-9-8(6-19-7-4-2-1-3-5-7)10(15)12(17)13(18)11(9)16/h1-5H,6H2 |
Clave InChI |
UBDGTQMSSHFQRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


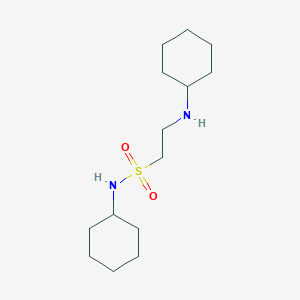
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
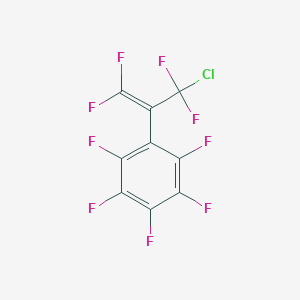

![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
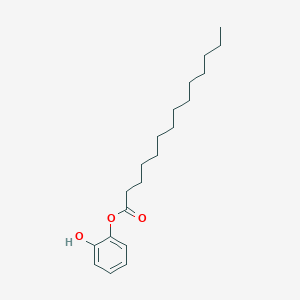
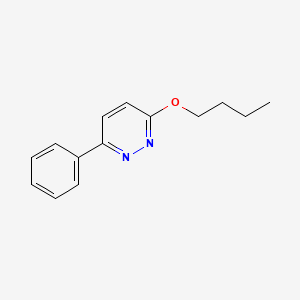
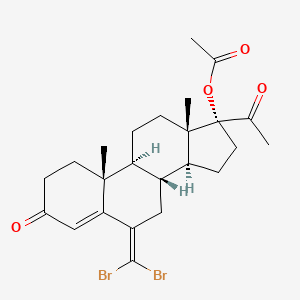
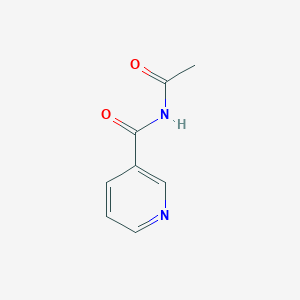
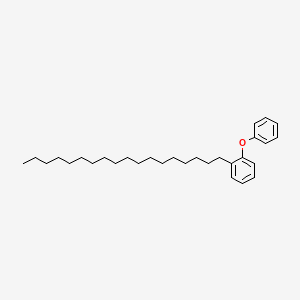
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
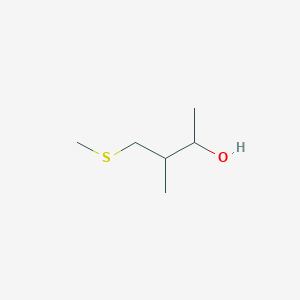
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
